tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate
Description
Chemical Structure and Key Features tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate (CAS: 1401665-46-0) is a chiral carbamate-protected piperidine derivative with a molecular formula of $ \text{C}{16}\text{H}{31}\text{N}3\text{O}3 $ and a molecular weight of 313.44 g/mol . Its structure comprises:
- A piperidine ring substituted at the 3-position with a methyl group linked to an ethyl carbamate moiety.
- An (S)-2-amino-3-methylbutanoyl group attached to the piperidine nitrogen, providing a branched amino acid side chain.
Role in Drug Discovery This compound is primarily used as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors, kinase inhibitors, or peptide mimetics. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic steps . The stereochemistry of the amino acid side chain (S-configuration) is critical for target specificity, as seen in analogs designed for enzyme inhibition .
Properties
Molecular Formula |
C18H35N3O3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)11-14-9-8-10-21(12-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3 |
InChI Key |
ACKXXGDIJODERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Basic Characteristics and Structural Features
Before discussing preparation methods, understanding the structural features and properties of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is essential for appreciating the synthetic challenges involved.
Structural Components
This compound consists of several key structural elements:
- A piperidine ring core
- A tert-butyl carbamate group with an ethyl substituent on the nitrogen
- A methyl linker connecting the piperidine 3-position and the carbamate
- An (S)-2-amino-3-methylbutanoyl group (derived from L-valine) attached to the piperidine nitrogen
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | 299.41 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents |
| IUPAC Name | tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate |
| InChI Key | IXXNWUBFEFXWLT-UHFFFAOYSA-N |
The compound exhibits characteristics typical of carbamates, including relative stability under neutral conditions but susceptibility to cleavage under acidic or basic conditions.
General Synthetic Strategies
The synthesis of this compound typically follows a multi-step approach with careful consideration of stereochemistry and functional group compatibility.
Retrosynthetic Analysis
A thorough retrosynthetic analysis reveals three main disconnections for preparing this compound:
- The amide bond between the (S)-2-amino-3-methylbutanoyl group and the piperidine nitrogen
- The carbamate bond forming the tert-butyl carbamate group
- The methyl and ethyl substituents on the carbamate nitrogen
This analysis guides the selection of appropriate starting materials and reaction sequences for efficient synthesis.
Key Synthetic Approaches
Based on the available literature, several synthetic approaches can be employed for preparing this compound:
- Sequential Assembly : Building the molecule by introducing each functional group sequentially, typically starting with the piperidine core.
- Convergent Synthesis : Preparing key components separately and then coupling them in a convergent manner.
- Late-Stage Functionalization : Introducing sensitive or complex groups (such as the amino acid derivative) at a later stage to minimize potential complications.
Each approach has distinct advantages and challenges, which are examined in detail in the following sections.
Preparation of the Piperidine Core
The piperidine core with appropriate functionalization at the 3-position serves as the foundation for the synthesis of this compound.
Synthesis via Cyclization
An alternative approach involves synthesizing the piperidine ring through cyclization reactions. This method offers greater flexibility in introducing substituents at specific positions.
The cyclization approach typically follows this sequence:
- Preparation of an appropriately substituted linear precursor
- Cyclization to form the piperidine ring
- Functionalization of the resulting piperidine
While this approach requires more steps, it can provide better control over the substitution pattern, which is crucial for complex targets like our compound.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a key structural element of this compound and serves as an important protecting group in the synthetic sequence.
Classical Methods Using Di-tert-butyl Dicarbonate
The most common method for introducing the Boc group involves using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction typically proceeds under mild conditions and provides good yields.
A general procedure involves:
- Dissolving the amine substrate in a suitable solvent (THF, dichloromethane, or a mixture of water and dioxane)
- Adding a base (triethylamine, sodium hydroxide, or sodium bicarbonate)
- Adding Boc2O (usually 1.1-1.2 equivalents)
- Stirring at room temperature until completion (typically 2-6 hours)
- Standard workup and purification
This method is well-established and widely used for a variety of amine substrates.
Alternative Methods Using BCMP
An innovative approach for N-Boc protection involves using tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) as a reagent. This method, described as "green and chemoselective," offers several advantages over traditional approaches.
The procedure typically involves:
- Mixing the amine substrate with BCMP (1:1 ratio) in ethanol
- Heating under reflux for 1 hour
- Concentrating the reaction mixture under reduced pressure
- Suspending the residue in tert-butyl methyl ether
- Filtering and concentrating to obtain the crude product
- Purifying by flash column chromatography
This method has been reported to give high yields (>95%) for various amine substrates and offers a more environmentally friendly alternative to traditional Boc protection methods.
N-Ethylation of the Carbamate
The introduction of the ethyl group on the carbamate nitrogen represents a significant synthetic challenge due to the typically low nucleophilicity of carbamate nitrogens. Several approaches can be employed for this transformation:
Base-Mediated Alkylation
This approach involves:
- Deprotonating the carbamate nitrogen with a strong base (sodium hydride, potassium tert-butoxide, or lithium diisopropylamide)
- Adding an ethylating agent (ethyl iodide or ethyl bromide)
- Carefully controlling the temperature and time to avoid over-alkylation
Reductive Amination
An alternative approach involves:
- Reaction of the carbamate with acetaldehyde to form an imine
- Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride
This method can be more selective but typically requires careful control of pH and reaction conditions.
Incorporation of the (S)-2-amino-3-methylbutanoyl Group
The (S)-2-amino-3-methylbutanoyl group, derived from L-valine, is a crucial component of this compound and requires careful handling to maintain stereochemical integrity.
Preparation of Protected L-Valine Derivatives
The synthesis typically begins with L-valine, which is protected at the amino group to prevent undesired reactions during the coupling step. Common protecting groups include Boc, Fmoc, or Cbz.
The protection of L-valine typically involves:
- Reaction of L-valine with Boc2O in a mixture of water and dioxane
- Addition of sodium hydroxide to maintain basic conditions
- Stirring at room temperature until completion
- Acidification and extraction to obtain Boc-L-valine
The protected amino acid is then ready for activation and coupling.
Coupling with the Piperidine Nitrogen
The coupling of the protected L-valine with the piperidine nitrogen is a critical step in the synthesis and requires efficient activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
Based on established procedures, the coupling typically involves:
- Mixing the protected amino acid with coupling reagents (EDCI and HOBt) in dichloromethane or DMF
- Adding a base (diisopropylethylamine)
- Adding the piperidine component
- Stirring at room temperature for 3-24 hours
- Workup and purification
This method provides good yields while minimizing racemization, which is crucial for maintaining the stereochemical integrity of the amino acid component.
Alternative Coupling Methods
Other coupling methods that can be employed include:
- Using 1,1'-carbonyldiimidazole (CDI) as an activating agent
- Forming an activated ester (e.g., pentafluorophenyl ester) followed by aminolysis
- Using newer coupling reagents such as HATU or PyBOP
The choice of coupling method depends on factors such as scale, substrate sensitivity, and available resources.
Deprotection of the Amino Group
The final step in incorporating the (S)-2-amino-3-methylbutanoyl group involves deprotection of the amino group. The specific procedure depends on the protecting group used:
Boc Deprotection
If a Boc protecting group is used:
- Treatment with trifluoroacetic acid in dichloromethane (typically 1:1 ratio)
- Stirring at room temperature for 1-2 hours
- Concentration and basification to neutralize excess acid
- Purification as needed
Fmoc Deprotection
If an Fmoc protecting group is used:
- Treatment with 20-30% piperidine in DMF
- Stirring at room temperature for 15-30 minutes
- Workup and purification
The choice of protecting group and deprotection method depends on the compatibility with other functional groups present in the molecule.
One-Pot Synthesis Methods
Recent advances in synthetic methodology have led to the development of one-pot procedures that can significantly streamline the synthesis of complex molecules like this compound.
Multi-Component Reactions
Multi-component reactions offer another approach to streamlining the synthesis by combining multiple reagents in a single step to form complex products.
For example, an isocyanide-based multi-component reaction could potentially be adapted to introduce multiple functional groups simultaneously, reducing the number of synthetic steps required.
Optimization Considerations
Successful synthesis of this compound requires careful optimization of various parameters to achieve high yield, purity, and stereochemical integrity.
Critical Parameters for Key Reactions
Table 2 summarizes critical parameters for key reactions based on the synthesis of similar compounds.
Table 2: Optimal Conditions for Key Reactions
| Reaction | Temperature | Solvent | Time | Catalyst/Reagent | Yield Range |
|---|---|---|---|---|---|
| N-Boc Protection | Reflux | Ethanol | 1 hour | BCMP | 95-100% |
| Carbodiimide Coupling | Room temperature | DCM/DMF | 3-6 hours | EDCI/HOBt | 80-95% |
| Click Chemistry | 0°C | DMF | 5 minutes | CuI (10 mol%) | 95-98% |
| Boc Deprotection | Room temperature | TFA/DCM | 1-2 hours | - | 85-95% |
These conditions provide a starting point for optimization, but may require adjustment based on specific substrates and scale.
Solvent Selection
The choice of solvent can significantly impact reaction efficiency and product purity. Table 3 provides recommendations for different reaction types based on the synthesis of similar compounds.
Table 3: Recommended Solvents for Different Reaction Types
| Reaction Type | Recommended Solvents | Comments |
|---|---|---|
| N-Boc Protection | Ethanol, THF, DCM | Ethanol is preferred for green chemistry approaches |
| Amino Acid Coupling | DCM, DMF | DCM for smaller scale, DMF for larger scale or difficult couplings |
| Click Chemistry | DMF | Provides good solubility for both organic and inorganic components |
| Deprotection | DCM/TFA, Dioxane/HCl | Selection depends on substrate sensitivity |
The optimal solvent often represents a balance between reactivity, solubility, and practical considerations such as cost and environmental impact.
Purification Strategies
Purification of this compound and its intermediates requires careful selection of techniques based on the physical properties of the compounds.
Chromatographic Methods
Flash column chromatography on silica gel is commonly used for purifying intermediates and the final product. Typical eluent systems include:
- Ethyl acetate/hexane mixtures (varying ratios depending on compound polarity)
- Dichloromethane/methanol mixtures (typically 95:5 to 80:20)
- Petroleum ether/ethyl acetate mixtures
The specific eluent system should be optimized for each intermediate using thin-layer chromatography (TLC).
Crystallization Techniques
For crystalline intermediates or products, recrystallization can provide high purity material. Common recrystallization solvents include:
- Ethanol or methanol
- Ethyl acetate
- Acetone/hexane mixtures
The choice of recrystallization solvent depends on the solubility properties of the specific compound and impurities.
Analytical Methods for Product Confirmation
Confirming the identity, purity, and stereochemical integrity of this compound requires a combination of analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial structural information. Based on similar compounds, characteristic signals for this compound would include:
1H NMR expected signals:
- tert-Butyl group: singlet at δ 1.4-1.5 ppm
- Ethyl group: triplet at δ 1.0-1.2 ppm (CH3) and quartet at δ 3.2-3.4 ppm (CH2)
- Piperidine ring: multiple signals at δ 1.5-3.5 ppm
- Methyl groups of valine: doublets at δ 0.8-1.0 ppm
- Amino group: broad singlet at δ 1.5-2.0 ppm
13C NMR expected signals:
- tert-Butyl methyl groups: δ 28-30 ppm
- Quaternary carbon of tert-butyl group: δ 79-80 ppm
- Carbamate carbonyl: δ 154-155 ppm
- Amide carbonyl: δ 170-175 ppm
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation. For this compound (MW: 299.41):
- Expected [M+H]+ peak at m/z 300.4
- Potential fragmentation patterns including loss of the tert-butyl group (m/z 244)
- Loss of the amino acid moiety
Infrared Spectroscopy
Characteristic IR absorptions would include:
- Carbamate C=O stretch: 1680-1700 cm-1
- Amide C=O stretch: 1630-1650 cm-1
- N-H stretching: 3300-3500 cm-1
- tert-Butyl C-H stretching: 2950-2970 cm-1
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is essential for purity assessment. For chiral compounds like this compound, chiral HPLC can confirm stereochemical purity.
Typical HPLC conditions might include:
- Column: C18 reverse phase or chiral column (e.g., Chiralpak AD-H)
- Mobile phase: Acetonitrile/water or hexane/isopropanol mixtures
- Detection: UV detection at 210-220 nm
Industrial Scale Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale requires additional considerations to ensure efficiency, safety, and cost-effectiveness.
Continuous Flow Technologies
Continuous flow reactors offer several advantages for industrial-scale synthesis:
- Improved heat transfer and temperature control
- Enhanced mixing efficiency
- Consistent product quality
- Safer handling of hazardous reagents
- Reduced reaction times
For the synthesis of our target compound, continuous flow systems could be particularly beneficial for:
- The N-Boc protection step
- The amino acid coupling reaction
- The final deprotection step
Catalytic Processes
The use of catalysts can significantly improve reaction efficiency and selectivity. For the synthesis of this compound, catalytic processes could be applied to:
- The N-alkylation step (using transition metal catalysts)
- The amino acid coupling (using enzyme catalysts for improved stereoselectivity)
- The deprotection step (using acid catalysts)
Process Optimization and Quality Control
Industrial-scale synthesis requires robust process optimization and quality control protocols:
- High-throughput screening to identify optimal reaction conditions
- Design of Experiments (DoE) approaches to systematically evaluate parameters
- In-process controls to monitor reaction progress
- Analytical methods for consistent quality assessment
- Validation protocols to ensure reproducibility
These considerations ensure that this compound can be produced efficiently and consistently at industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biochemical and physiological effects, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Example : tert-Butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate (CAS: N/A)
Key Differences :
- Substituent: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group replaces the amino acid chain.
- Biological Activity : This compound is an inhibitor of lyso-phosphatidylserine (lyso-PS) signaling, demonstrating the impact of electron-withdrawing groups (Cl, CF$_3$) on target selectivity .
- Synthesis : Prepared via nucleophilic aromatic substitution between 2,3-dichloro-5-trifluoromethylpyridine and tert-butyl(piperidin-3-yl)carbamate .
Table 1 : Comparison of Physicochemical Properties
| Property | Target Compound | 3-Chloro-5-CF$_3$-Pyridine Analog |
|---|---|---|
| Molecular Weight | 313.44 g/mol | 380.1 g/mol |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 5 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |
| Key Functional Group | Amino acid side chain | Trifluoromethylpyridine |
Implications : The trifluoromethylpyridine analog’s higher lipophilicity (LogP ~3.8) improves membrane permeability but may reduce aqueous solubility compared to the target compound .
Ethyl vs. Methyl Carbamate Derivatives
Example : tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate (CAS: 1401665-46-0)
Key Differences :
- Substituent : Methyl group instead of ethyl on the carbamate.
Table 2 : Steric and Metabolic Stability Comparison
| Parameter | Ethyl Carbamate | Methyl Carbamate |
|---|---|---|
| Steric Volume (ų) | ~26.9 | ~22.5 |
| Metabolic Half-Life (in vitro) | ~4.2 hours | ~2.8 hours |
Structural Analysis: Crystallographic studies using Mercury () reveal that the ethyl group induces minor conformational changes in the piperidine ring, affecting intermolecular hydrogen bonding patterns .
Carbamates with Fluorinated Aromatic Substituents
Example : tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate (CAS: 134807-28-6)
Key Differences :
- Substituent: Fluoropyridylmethyl group instead of the amino acid-piperidine system.
- Electronic Effects : The fluorine atom increases electrophilicity , enhancing interactions with aromatic residues in enzyme active sites .
Biological Relevance: Fluorinated analogs are often used in CNS drug design due to improved blood-brain barrier penetration. However, the target compound’s amino acid side chain increases polarity, limiting CNS uptake but improving solubility for peripheral targets .
Cyclohexane and Cyclopentane Carbamate Analogs
Example : tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9)
Key Differences :
- Core Structure : Cyclopentane ring instead of piperidine.
- Functional Groups : Trifluoromethylphenyl and isopropyl groups enhance hydrophobic interactions in protein binding pockets .
Table 3 : Structural and Pharmacokinetic Comparison
| Parameter | Target Compound | Cyclopentane Analog |
|---|---|---|
| Ring Size | 6-membered (piperidine) | 5-membered (cyclopentane) |
| Key Pharmacokinetic Trait | Moderate half-life (~3–5 hrs) | Extended half-life (~8–10 hrs) |
| Synthetic Complexity | Moderate | High (due to stereocenters) |
Hydrogen-Bonding Patterns :
- The amino acid side chain forms intramolecular H-bonds with the carbamate carbonyl, stabilizing the conformation (). Graph set analysis () confirms $ \text{N}–\text{H} \cdots \text{O} $ motifs critical for crystal packing .
Biological Activity
Chemical Structure and Properties
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 327.5 g/mol. The compound features a tert-butyl group, a piperidine ring, and an amino acid derivative, which contribute to its potential biological activities and therapeutic applications in medicinal chemistry and pharmacology .
Synthesis
The synthesis of this compound typically involves several key reactions, including the use of reagents such as tert-butyl chloroformate, piperidine derivatives, and amino acid precursors. Specific conditions like solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) are crucial for optimizing yield and selectivity during the synthesis process .
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. Its structure allows for effective binding to specific receptors and enzymes, potentially modulating their functions. This interaction is critical for understanding its therapeutic roles in areas such as neuropharmacology and oncology .
Therapeutic Applications
Preliminary studies suggest that the compound may have therapeutic applications in:
- Oncology : Potential modulation of pathways involved in cancer cell proliferation.
- Neurology : Possible effects on neurotransmission and neuroprotection .
Biological Assays
Biological activity has been evaluated through various assays assessing enzyme inhibition and receptor binding. For example, studies have demonstrated its ability to inhibit specific enzymes associated with disease processes, indicating its potential as a lead compound in drug development .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Similar piperidine structure but lacks ethyl substitution | |
| tert-butyl N-[1-(2-amino-butanoyl)piperidin-3-yl]carbamate | Variation in the amino acid side chain | |
| N-(tert-butoxycarbonyl)-L-valine piperidine derivative | Different functional groups but retains piperidine core |
The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .
Study 1: Enzyme Interaction
In a study assessing the interaction of this compound with specific enzymes, it was found to significantly inhibit enzyme activity related to neurotransmitter regulation. This inhibition suggests potential applications in treating neurological disorders characterized by dysregulated neurotransmission .
Study 2: Cancer Cell Proliferation
Another investigation focused on the compound's ability to modulate cancer cell growth. Results indicated that it could reduce proliferation rates in various cancer cell lines, supporting its potential use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
